Technical Profile: 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan
Technical Profile: 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan
This guide provides an in-depth technical analysis of 3-[2-Methyl-1-(phenylsulfanyl)propyl]furan (CAS 551921-82-5), a specialized organosulfur furan derivative used primarily as a scaffold in medicinal chemistry and potentially as a high-impact aroma compound in flavor research.[1]
A Guide for Researchers and Drug Development Professionals [1]
Executive Summary & Chemical Identity
3-[2-Methyl-1-(phenylsulfanyl)propyl]furan is a lipophilic thioether linking a furan heterocycle and a phenyl ring via a branched alkyl chain.[1] In drug discovery, this motif serves as a bioisostere for biaryl ethers or amines, offering unique steric bulk and electronic properties due to the sulfur atom and the metabolic reactivity of the furan ring.[1]
Chemical Identification Data
| Property | Value |
| CAS Registry Number | 551921-82-5 |
| IUPAC Name | 3-[2-methyl-1-(phenylsulfanyl)propyl]furan |
| Molecular Formula | C₁₄H₁₆OS |
| Molecular Weight | 232.34 g/mol |
| SMILES | CC(C)C(Sc1ccccc1)c2ccoc2 |
| Appearance | Colorless to pale yellow oil (Standard) |
| Solubility | Soluble in DMSO, Chloroform, Methanol; Insoluble in Water |
| Predicted LogP | ~4.2 (Highly Lipophilic) |
Synthetic Methodology (Field-Proven Protocol)
The synthesis of this compound exploits the nucleophilic nature of thiophenol and the electrophilicity of a stabilized carbocation derived from a furan-substituted alcohol.[1]
Retrosynthetic Analysis
The molecule is disconnected at the C–S bond.[1] The precursor is 1-(3-furyl)-2-methylpropan-1-ol , which is generated via a Grignard addition of isopropylmagnesium chloride to 3-furaldehyde.[1]
Step-by-Step Synthesis Protocol
Phase 1: Formation of the Alcohol Intermediate [1]
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Reagents: 3-Furaldehyde (1.0 eq), Isopropylmagnesium chloride (1.2 eq, 2.0M in THF), Anhydrous THF.
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Procedure:
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Cool a solution of 3-furaldehyde in anhydrous THF to -78°C under nitrogen.
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Add Isopropylmagnesium chloride dropwise over 30 minutes.[1]
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Allow the reaction to warm to 0°C and stir for 2 hours.
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Quench: Slowly add saturated aqueous NH₄Cl.
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Workup: Extract with diethyl ether, dry over MgSO₄, and concentrate.
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Validation: ¹H NMR should show a doublet of doublets for the carbinol proton at ~4.3 ppm.[1]
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Phase 2: Thioetherification (Mitsunobu or Acid-Catalyzed)
Method A: Acid-Catalyzed Substitution (Preferred for Scale)
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Reagents: Intermediate Alcohol (1.0 eq), Thiophenol (1.1 eq), BF₃·OEt₂ (0.1 eq), DCM.[1]
-
Procedure:
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Dissolve the alcohol and thiophenol in dry DCM at 0°C.
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Add BF₃[1]·OEt₂ catalytic solution.[1] The furan ring stabilizes the intermediate carbocation (benzylic-like resonance).[1]
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Stir at room temperature for 4 hours.
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Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
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Yield: Typically 75-85%.[1]
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Synthetic Pathway Visualization
Caption: Two-step convergent synthesis via Grignard addition followed by Lewis Acid-catalyzed thio-substitution.[1]
Metabolic & Toxicological Insights (ADMET)
For drug development professionals, the furan moiety and the thioether group present specific metabolic liabilities that must be monitored.[1]
Furan Ring Bioactivation (Toxicity Alert)
The furan ring is a structural alert.[1] Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate.[1]
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Mechanism: Epoxidation of the furan double bond followed by ring opening.[1]
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Consequence: The resulting dialdehyde is a potent electrophile capable of cross-linking proteins (hepatotoxicity) or DNA (genotoxicity).[1]
-
Mitigation: Substitution at the 3-position (as in this compound) generally reduces toxicity compared to 2-substituted furans, but screening (e.g., Glutathione trapping assays) is mandatory.[1]
Sulfur Oxidation
The sulfide linker is susceptible to sequential oxidation:
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Sulfide (-S-)
Sulfoxide (-SO-) (Chiral, often active) Sulfone (-SO₂-) (Inactive/Excreted).[1] -
Impact: This alters the polarity (LogP) and potency of the molecule in vivo.[1]
Metabolic Pathway Diagram
Caption: Primary metabolic pathways highlighting the S-oxidation route and the potential furan bioactivation toxicity risk.[1]
Applications & Handling
Medicinal Chemistry
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Fragment-Based Drug Design (FBDD): The compound serves as a lipophilic linker fragment.[1] The isopropyl group provides steric bulk to fill hydrophobic pockets in enzymes (e.g., Kinases, GPCRs).[1]
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Bioisosterism: The furan-thioether motif can replace a biphenyl ether to improve solubility or alter metabolic clearance rates.[1]
Flavor & Fragrance Research
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Organoleptics: While primarily a research chemical, compounds with this structural class (furan + sulfur) are known to possess meaty, savory, or roasted allium notes.[1]
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Odor Threshold: Likely very low (ppb range).[1]
-
Handling: Use a fume hood.[1] Treat as a potential lachrymator and sensitizer due to the sulfide moiety.[1]
Storage & Stability
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Stability: Susceptible to air oxidation (sulfoxide formation).[1]
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Protocol: Store under inert gas (Argon/Nitrogen) at -20°C.
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Shelf Life: ~2 years if properly sealed.[1]
References
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Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Furan Derivatives. Chemical Research in Toxicology, 26(1), 6-25.[1] (Contextual grounding for furan toxicity).
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PubChem. (2024).[1] Compound Summary: Furan, 3-substituted derivatives. National Library of Medicine.[1] Retrieved from [Link]
